Product packaging for Methyl 3-bromo-4-formylbenzoate(Cat. No.:CAS No. 90484-53-0)

Methyl 3-bromo-4-formylbenzoate

Cat. No.: B582041
CAS No.: 90484-53-0
M. Wt: 243.056
InChI Key: OILDTPUIIUEPFL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-formylbenzoate is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.056. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO3 B582041 Methyl 3-bromo-4-formylbenzoate CAS No. 90484-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILDTPUIIUEPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697526
Record name Methyl 3-bromo-4-formylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90484-53-0
Record name Methyl 3-bromo-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-4-formylbenzoate
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The Strategic Importance of Halogenated and Formyl Substituted Aromatic Esters

Halogenated and formyl-substituted aromatic esters are classes of organic compounds of significant interest in synthetic chemistry. numberanalytics.comacs.org The presence of a halogen atom, such as bromine, provides a reactive site for a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov This functionality is a cornerstone of modern synthetic strategies, enabling the construction of complex molecular architectures from simpler precursors. acs.org

The formyl group (an aldehyde) is another key functional group, readily participating in a wide range of chemical transformations. guidechem.com These include nucleophilic additions, Wittig reactions, and reductive aminations, which are fundamental processes for elongating carbon chains and introducing nitrogen-containing moieties. acs.org The ester group, while generally less reactive, can influence the reactivity of the aromatic ring and can be hydrolyzed to a carboxylic acid, providing another point for chemical modification. numberanalytics.com The combination of these functional groups on an aromatic scaffold creates a powerful synthon, a building block that can be strategically employed in multi-step syntheses. numberanalytics.comacs.org

Methyl 3 Bromo 4 Formylbenzoate: a Multifunctional Building Block

Methyl 3-bromo-4-formylbenzoate is a prime example of a multifunctional aromatic building block. hoffmanchemicals.com Its chemical structure allows for a sequence of selective reactions, making it a valuable intermediate in the synthesis of a variety of organic molecules. The bromine atom can be used in transition metal-catalyzed reactions, while the aldehyde and ester groups can be independently transformed. This orthogonality of functional groups is highly desirable in complex total synthesis.

Below is a table summarizing the key physical and chemical properties of this compound:

PropertyValue
Molecular Formula C₉H₇BrO₃ nih.gov
Molecular Weight 243.05 g/mol nih.gov
CAS Number 90484-53-0 nih.govbldpharm.com
IUPAC Name This compound nih.gov
Canonical SMILES COC(=O)C1=CC(=C(C=C1)C=O)Br nih.gov

This data is compiled from publicly available chemical databases.

The Current Research Landscape

Classical and Modern Approaches to Constructing the Substituted Benzoate (B1203000) Core

The synthesis of this compound hinges on the precise installation of three different functional groups onto a benzene (B151609) ring. The order and method of these installations are critical for achieving high yields and the correct isomer.

Strategies for Regioselective Bromination of Methyl Benzoate Derivatives

The introduction of a bromine atom at a specific position on the benzoate ring is a crucial step. The directing effects of the existing substituents play a significant role in determining the outcome of the bromination reaction.

Electrophilic aromatic substitution is the most common method for bromination. The choice of brominating agent and reaction conditions can influence the regioselectivity. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is often necessary to activate the bromine for reaction with the aromatic ring.

Studies on the bromination of various aromatic systems have shown that steric hindrance and the electronic effects of substituents are key factors in determining the position of bromination. gla.ac.uk For instance, in activated aromatic compounds, para-bromination is often favored. csic.es Metal-free bromination methods, such as using a combination of bis(trifluoroacetoxy)iodobenzene (PIFA) and trimethylsilyl (B98337) bromide (TMSBr), have been developed to achieve high regioselectivity under mild conditions. csic.es

Bromination MethodReagentsKey Features
Electrophilic Aromatic SubstitutionBr₂ with FeBr₃ catalystClassical and widely used method.
N-Bromosuccinimide (NBS)NBS, often with an initiatorUseful for selective bromination.
Metal-Free BrominationPIFA/TMSBrMild conditions, high para-selectivity for activated arenes. csic.es
Light-Assisted BrominationSodium bromate (B103136) (NaBrO₃)Emphasizes regioselectivity.

Methodologies for the Introduction of the Formyl Group (Aldehyde Functionality)

The formyl group can be introduced through various formylation reactions. The choice of method depends on the starting material and the other functional groups present.

One common strategy is the oxidation of a methyl group. For example, methyl 3-chloro-4-methylbenzoate can be converted to methyl 3-chloro-4-formylbenzoate by refluxing with N-bromosuccinimide and a radical initiator like benzoic peroxyanhydride, followed by hydrolysis of the resulting dibromomethyl intermediate. amazonaws.com

Another approach involves the formylation of an aromatic ring using formylating agents. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), is a classic method for introducing a formyl group onto an activated aromatic ring. researchgate.net Milder conditions for formylation have also been developed, such as heating with DMF and a catalyst. researchgate.net Carbon monoxide and hydrogen can also serve as formylating agents in certain catalyzed reactions. google.com

The formyl group can also be generated from other functionalities. For example, a carboxylic acid can be reduced to an aldehyde, or an alcohol can be oxidized. orgsyn.org

Formylation MethodReagents/Reaction TypeDescription
Oxidation of a Methyl GroupNBS, radical initiatorConverts a methyl group to a formyl group via a dibromomethyl intermediate. amazonaws.com
Vilsmeier-Haack ReactionPOCl₃, DMFClassic method for formylating activated aromatic rings. researchgate.net
Catalytic FormylationCO, H₂Uses carbon monoxide and hydrogen as the formyl source. google.com
Functional Group TransformationOxidation of an alcohol or reduction of a carboxylic acidIndirect methods to introduce the formyl group. orgsyn.org

Esterification Techniques for Methyl Benzoate Formation

The final step in many synthetic routes to this compound is the formation of the methyl ester. This is typically achieved through the esterification of the corresponding carboxylic acid.

The Fischer esterification is a widely used method, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). nih.gov The reaction is typically carried out under reflux conditions.

Alternative methods for esterification have been developed to overcome some of the limitations of the Fischer method, such as the need for harsh acidic conditions. N-bromosuccinimide (NBS) has been shown to be an efficient and selective catalyst for the direct esterification of aryl and alkyl carboxylic acids under mild, metal-free conditions. nih.gov This method is tolerant of air and moisture, simplifying the synthetic and isolation procedures. nih.gov

Another approach involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). osti.gov This method is particularly useful for more sensitive substrates.

Esterification MethodReagentsKey Features
Fischer EsterificationMethanol, H₂SO₄ (catalyst)Classic and widely used method. nih.gov
NBS-Catalyzed EsterificationMethanol, NBS (catalyst)Mild, metal-free, and tolerant of air and moisture. nih.gov
DCC/DMAP CouplingMethanol, DCC, DMAPSuitable for sensitive substrates. osti.gov

Convergent Synthesis Approaches for Efficient Production of this compound

For the synthesis of this compound, a convergent approach might involve the preparation of a pre-functionalized benzoic acid derivative that already contains the bromo and formyl groups, followed by esterification. For example, 3-bromo-4-formylbenzoic acid can be synthesized and then esterified to yield the final product. epa.govchemicalbook.com

Alternatively, a convergent route could involve a cross-coupling reaction. For instance, a boronic acid or ester derivative of a formyl-substituted benzene could be coupled with a bromo-substituted methyl benzoate derivative, or vice versa, using a palladium or nickel catalyst. vanderbilt.edu

Green Chemistry Principles in the Development of Synthetic Routes

The principles of green chemistry are increasingly being applied to the design of synthetic routes to minimize environmental impact. This includes the use of less hazardous reagents, the development of catalytic reactions, and the reduction of waste.

In the context of synthesizing this compound, several green chemistry approaches can be considered. The use of catalytic methods, such as the NBS-catalyzed esterification, reduces the need for stoichiometric amounts of harsh reagents. nih.gov Metal-free bromination methods also align with green chemistry principles by avoiding the use of heavy metal catalysts. csic.es

The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can also improve the efficiency and reduce the environmental footprint of the synthesis. For example, a one-pot tandem cyclization/bromination has been reported in the synthesis of related heterocyclic compounds. researchgate.net

Solvent selection is another important aspect of green chemistry. The use of greener solvents or even solvent-free conditions can significantly reduce the environmental impact of a synthesis.

Scalable Synthesis and Process Optimization for Research and Potential Industrial Applications

The ability to scale up a synthesis from the laboratory to an industrial setting is a critical consideration for compounds with potential commercial applications. Process optimization is essential to ensure that the synthesis is safe, efficient, and cost-effective on a larger scale.

For the synthesis of this compound, scalability would require careful consideration of factors such as reaction temperature, reaction time, and the safe handling of reagents. The use of robust and reliable reactions is paramount. For example, a patented method for the preparation of a key intermediate for pemetrexed (B1662193) disodium (B8443419) involves a series of classical reactions, including Friedel-Crafts acylation and esterification, which are generally scalable. google.com

Process optimization may involve a detailed study of reaction parameters to maximize yield and purity while minimizing by-product formation. The development of efficient purification methods, such as crystallization or distillation, is also crucial for large-scale production. osti.gov

Electrophilic and Nucleophilic Reactivity of the Formyl Group

The formyl group, an aldehyde, is characterized by a carbonyl (C=O) functional group where the carbon atom is bonded to a hydrogen atom and an aryl ring. This arrangement imparts both electrophilic and nucleophilic characteristics to the molecule.

Carbonyl Additions and Condensation Reactions

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to a variety of addition and condensation reactions.

Cyanohydrin Formation: In the presence of a basic catalyst, hydrogen cyanide can add to the aldehyde to form a cyanohydrin. libretexts.org This reaction is a classic example of nucleophilic addition to a carbonyl group. libretexts.org

Condensation Reactions: The formyl group can undergo condensation reactions with various nucleophiles. For instance, it can react with pyrrole (B145914) to form meso-tetrakis(3-carboxyphenyl)porphyrin. sigmaaldrich.com These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step to form a new carbon-carbon or carbon-heteroatom double bond. Aldehydes are known to be frequently involved in self-condensation or polymerization reactions, which are often catalyzed by acid. nih.gov

Selective Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group can be selectively oxidized or reduced to yield other functional groups, further expanding the synthetic utility of this compound.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. nih.gov This transformation can be achieved using a variety of oxidizing agents. The resulting carboxylic acid can then participate in a range of further reactions.

Reduction: The aldehyde group can be selectively reduced to a primary alcohol in the presence of the ester group. iwu.edu Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this chemoselective reduction, as it is generally not strong enough to reduce esters under standard conditions. iwu.educhegg.com This selective reduction allows for the targeted modification of the formyl group while leaving the methyl ester intact. iwu.edu

Transformations Involving the Bromo Substituent

The bromo substituent on the aromatic ring is a key handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromo substituent.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to synthesize biaryl compounds and other complex structures. wikipedia.orgnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The general scheme involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Sonogashira Reaction: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of aryl alkynes. wikipedia.org While traditional methods often require anhydrous and anaerobic conditions, newer protocols have been developed that can be performed under milder, more practical conditions. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the aryl bromide with an alkene. organic-chemistry.orgyoutube.com This reaction is a versatile method for the synthesis of substituted alkenes and is known for its high regioselectivity, typically favoring arylation at the less substituted carbon of the alkene. thieme-connect.deresearchgate.net The reaction generally proceeds with excellent trans selectivity. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemKey Features
Suzuki-Miyaura Organoboron (e.g., boronic acid)Palladium catalyst, BaseMild conditions, high functional group tolerance. wikipedia.orgnih.gov
Sonogashira Terminal alkynePalladium catalyst, Copper(I) co-catalyst, BaseEfficient synthesis of aryl alkynes. wikipedia.orgorganic-chemistry.org
Heck (Mizoroki-Heck) AlkenePalladium catalyst, BaseForms substituted alkenes with high regio- and stereoselectivity. organic-chemistry.orgthieme-connect.de

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromo substituent with a nucleophile. masterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comscience.gov In this compound, the formyl group is para to the bromo substituent, and the methyl ester group is meta. The electron-withdrawing nature of the formyl group can facilitate SNAr reactions at the bromine-bearing carbon. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net

Metal-Mediated and Organocatalytic Transformations at the Bromine Center

Beyond the well-established palladium-catalyzed cross-coupling reactions, other metal-mediated and, increasingly, organocatalytic transformations can be employed to modify the bromo substituent. These methods offer alternative or complementary approaches to derivatization.

Research into a wider array of metal catalysts, including those based on nickel, copper, and iron, continues to provide new avenues for the transformation of aryl bromides. These alternative metals can sometimes offer different reactivity profiles, improved cost-effectiveness, or enhanced sustainability compared to palladium.

Organocatalysis, which utilizes small organic molecules as catalysts, represents a growing field in organic synthesis. While less common for direct C-Br bond activation compared to metal catalysis, organocatalytic methods can be employed in multi-step sequences where the bromo-substituted ring is modified in a way that facilitates subsequent transformations.

Reactivity of the Methyl Ester Moiety

The methyl ester group is a primary site for nucleophilic acyl substitution, enabling its conversion into other carboxylic acid derivatives.

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-bromo-4-formylbenzoic acid. chemicalbook.com This reaction is typically carried out under basic conditions, for instance, using a solution of a strong base like sodium hydroxide, followed by acidification. The resulting carboxylic acid is a key intermediate for further derivatization.

Transesterification, the conversion of one ester to another, is another potential reaction pathway for the methyl ester moiety. While specific examples involving this compound are not extensively documented in the reviewed literature, the general principle involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For instance, a general procedure for the transesterification of aromatic esters has been described, which could be applicable. chemicalbook.com

The conversion of the methyl ester to an amide is a crucial transformation. A highly efficient method for the amidation of esters, including those with functional groups sensitive to reduction, involves the use of alkali metal amidoboranes. nih.gov This method has been shown to be effective for a variety of esters, including those structurally similar to this compound. For example, the reaction of methyl 4-formylbenzoate (B8722198) with sodium amidoborane can selectively produce the corresponding amide or, with an excess of the reagent, reduce the aldehyde as well. nih.gov The reaction of a related compound, methyl 4-bromo-3-methylbenzoate, with sodium methylamidoborane yields the corresponding N-methylamide in high yield, demonstrating the compatibility of this method with halogenated benzoates. nih.gov

The following table summarizes the amidation of various methyl benzoates using sodium methylamidoborane, indicating the potential for similar reactions with this compound.

Reactant (Methyl Ester) Product (Amide) Yield (%)
Methyl benzoateN-Methylbenzamide91
Methyl p-toluateN,4-Dimethylbenzamide96
Methyl m-toluateN,3-Dimethylbenzamide94
Methyl o-toluateN,2-Dimethylbenzamide92
Methyl 4-bromobenzoate4-Bromo-N-methylbenzamide93
Methyl 3-bromobenzoate3-Bromo-N-methylbenzamide92
Methyl 4-bromo-3-methylbenzoate4-Bromo-N,3-dimethylbenzamide90
This table is based on data from a study on the amidation of esters using alkali metal amidoboranes. nih.gov

Other derivatizations of the carboxyl group, such as the formation of acid chlorides or other esters, are also feasible starting from the hydrolyzed carboxylic acid.

Cascade and Multicomponent Reactions Employing this compound

The presence of both an aldehyde and a bromo-substituted aromatic ring makes this compound a suitable candidate for various cascade and multicomponent reactions, which are efficient methods for the synthesis of complex molecules in a single step.

The Povarov reaction is a formal [4+2] cycloaddition used for the synthesis of tetrahydroquinolines and quinolines. It typically involves the reaction of an aromatic imine with an electron-rich alkene. The imine is often generated in situ from an aromatic amine and an aldehyde. The formyl group of this compound makes it a potential aldehyde component in Povarov-type reactions.

While specific examples utilizing this compound were not found in the surveyed literature, numerous studies demonstrate the utility of aromatic aldehydes in the synthesis of quinoline (B57606) derivatives through Povarov-type reactions. organic-chemistry.orgnih.govnih.gov For example, a molecular iodine-mediated formal [3+2+1] cycloaddition has been developed for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes, where an aldehyde is a key intermediate. organic-chemistry.orgnih.gov The aldehyde functionality of this compound suggests its potential as a substrate in similar transformations to produce highly functionalized quinoline scaffolds. The bromo-substituent would also be retained in the product, allowing for further synthetic modifications.

The versatility of formyl-substituted aromatic compounds in the synthesis of a wide range of heterocycles through various reaction pathways is well-established. eurjchem.comclockss.orgnih.gov

The reactive nature of the aldehyde and the bromo-substituted aromatic ring in this compound allows for its potential participation in other cycloaddition and annulation reactions. Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools in organic synthesis.

Although direct examples of cycloaddition or annulation reactions starting with this compound are not prevalent in the reviewed literature, the reactivity of similar bromo-substituted aromatic compounds in such transformations has been demonstrated. For instance, the intramolecular Diels-Alder reaction of a 5-bromo substituted furanyl amide proceeds efficiently, highlighting the influence of a bromo substituent on cycloaddition reactions. researchgate.net The aldehyde group can also participate in annulation reactions to form various fused heterocyclic systems. researchgate.net The combination of these reactive sites within one molecule suggests that this compound could be a valuable precursor for the construction of complex polycyclic systems.

Applications in Complex Molecule Synthesis

Utilization as a Key Building Block in Pharmaceutical Intermediates

Methyl 3-bromo-4-formylbenzoate is widely employed as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure serves as a scaffold that can be elaborated to produce complex molecules with potential therapeutic activities.

The compound is a documented starting material in the synthesis of novel therapeutic agents. For instance, it is used in the preparation of inhibitors for enzymes like Ubiquitin-Specific Protease 1 (USP1) and Discoidin Domain Receptors (DDRs), which are targets in drug discovery for diseases such as cancer. google.comgoogle.com

In a patented synthesis pathway for USP1 inhibitors, this compound is a key reactant. google.com It undergoes a reaction to form an imidazolyl-substituted benzoic acid methyl ester, which is a core structure for the final inhibitor. google.com Similarly, in the development of DDR1 and DDR2 inhibitors for conditions like fibrosis, this compound is used to create a difluoromethyl derivative, which is a critical intermediate in the synthetic route. google.com

Table 1: Use in the Synthesis of Drug Candidate Scaffolds

Target/Drug ClassRole of this compoundExample IntermediateReference
USP1 InhibitorsStarting material for the synthesis of the core heterocyclic structure.3-bromo-4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoic acid methyl ester google.com
DDR1/DDR2 InhibitorsPrecursor to a key difluoromethylated intermediate.Methyl 3-bromo-4-(difluoromethyl)benzoate google.com

Beyond specific drug scaffolds, this compound is instrumental in creating novel bioactive molecules for research and potential therapeutic use. A notable example is its application in the synthesis of a photoaffinity chemical probe to study the interactions of small molecules with Lipoprotein lipase (B570770) (LPL). diva-portal.org This research is aimed at developing drugs to treat hypertriglyceridemia, a condition characterized by elevated fat levels in the blood. diva-portal.org

In this synthesis, this compound is coupled with another molecule to form an indazole structure, which is a key step in creating the final probe. diva-portal.org The project highlights the compound's utility in medicinal chemistry for creating tools that help in understanding protein-drug interactions. diva-portal.org

Role in Agrochemical and Specialty Chemical Development

The utility of this compound extends to the agrochemical sector, where it serves as an intermediate for creating new pesticides and herbicides. Its chemical structure can be modified to enhance biological activity against agricultural pests. The compound is also classified as a specialty chemical, indicating its use in niche, high-value applications within the chemical industry. bldpharm.com

Precursor for Advanced Materials and Polymeric Structures

While specific, large-scale applications in materials science are not as extensively documented as its pharmaceutical uses, the inherent reactivity of this compound makes it a potential precursor for advanced materials and polymers. bldpharm.combldpharm.com The aldehyde group can participate in condensation polymerization, while the bromo group allows for incorporation into polymer backbones via coupling reactions. Its classification under material science building blocks by chemical suppliers points to its potential in creating materials like MOF ligands and OLED materials, although specific examples of polymers derived directly from this monomer are not detailed in the provided search results. bldpharm.combldpharm.com A patent document mentions vinyl polymers in a general context alongside this compound, but does not establish a direct synthetic link. google.com

Contributions to the Total Synthesis of Natural Products and Their Analogues

Currently, the documented applications of this compound are predominantly in the synthesis of synthetic pharmaceutical and agrochemical compounds. There is no significant information in the provided search results indicating its use as a key building block in the total synthesis of natural products or their analogues. Its primary value lies in constructing novel, non-natural molecular frameworks.

Compound Reference Table

Table 2: List of Mentioned Chemical Compounds

Compound NameCAS NumberMolecular Formula
This compound90484-53-0C9H7BrO3
Methyl 3-bromo-4-(difluoromethyl)benzoateNot specified in resultsNot specified in results
3-bromo-4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoic acid methyl esterNot specified in resultsNot specified in results
Lipoprotein lipase (LPL)Not applicableNot applicable (Protein)
Ubiquitin-Specific Protease 1 (USP1)Not applicableNot applicable (Protein)
Discoidin Domain Receptors (DDRs)Not applicableNot applicable (Protein)

Mechanistic Investigations and Reaction Pathway Elucidation

Investigation of Reaction Kinetics and Thermodynamics in Transformations of Methyl 3-bromo-4-formylbenzoate

The study of reaction kinetics and thermodynamics provides fundamental insights into the speed and feasibility of chemical transformations involving this compound. Kinetic analyses focus on reaction rates, determining how factors like concentration, temperature, and catalysts influence the conversion of the substrate into products. Thermodynamic studies, on the other hand, evaluate the energy changes during a reaction, predicting the position of equilibrium and the spontaneity of the process.

For transformations of halogenated aromatic compounds, kinetic monitoring is crucial. For instance, in the synthesis of related compounds like t-butyl-3-bromo-5-formylbenzoate, reaction progress is carefully monitored to ensure the complete consumption of the starting material before proceeding with subsequent steps. orgsyn.org This is often achieved through techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, which can quantify the disappearance of reactants and the appearance of products over time. orgsyn.org

ParameterDescriptionMethods of InvestigationImportance in Transformations
Rate Constant (k) A proportionality constant that relates the rate of a reaction to the concentration of reactants.Spectroscopic monitoring (UV-Vis, NMR), Chromatography (GC, HPLC).Quantifies reaction speed; essential for optimizing reaction time and throughput.
Activation Energy (Ea) The minimum energy required for a reaction to occur.Arrhenius plots (studying rate constants at different temperatures).Determines temperature sensitivity of the reaction; a lower Ea implies a faster reaction.
Enthalpy (ΔH) The heat absorbed or released during a reaction at constant pressure.Calorimetry.Indicates if a reaction is exothermic (releases heat) or endothermic (absorbs heat), crucial for process safety and control. orgsyn.org
Entropy (ΔS) A measure of the disorder or randomness of a system.Calculated from thermodynamic data and statistical mechanics.Contributes to the overall spontaneity of a reaction, especially in cases involving changes in the number of molecules.
Gibbs Free Energy (ΔG) The energy available to do useful work; determines the spontaneity of a reaction.Calculated using the equation ΔG = ΔH - TΔS.A negative ΔG indicates a spontaneous reaction, predicting the feasibility and equilibrium position. semanticscholar.org

Transition State Analysis and Energy Profiles for Key Reactions

Transition state analysis is a powerful tool for elucidating reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, chemists can identify the structure and energy of the transition state—the highest energy point along the reaction coordinate. This information is critical for understanding how bonds are formed and broken and for predicting the factors that control reaction rates and selectivity.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to model the energy profiles of reactions. For reactions analogous to those involving this compound, such as those involving oxymetallation, potential energy profiles can show that the reaction proceeds through specific intermediates and transition states. lookchem.com These profiles visualize the energy changes as reactants are converted to products, highlighting the activation barriers that must be overcome.

For example, in the study of carbocations, computational methods have been used to determine that the interconversion of isomers proceeds through specific protonated cyclopropane (B1198618) transition states. acs.org Similarly, for reactions of this compound, such as nucleophilic aromatic substitution or cross-coupling, transition state analysis can reveal the detailed geometry of the activated complex, explaining how substituents on the aromatic ring influence reactivity.

ComponentDescriptionSignificance
Reactants The starting materials of the reaction.The initial energy level on the profile.
Intermediates Transient species formed during the reaction; correspond to local energy minima on the profile.Their stability can influence the overall reaction pathway and rate.
Transition State (TS) The highest energy structure along the reaction coordinate between reactants/intermediates and products.Its energy (activation energy) determines the reaction rate. Its structure provides insight into the mechanism. acs.org
Products The final materials formed in the reaction.The final energy level on the profile; the difference in energy between reactants and products gives the overall reaction energy (ΔE).
Activation Energy (Ea) The energy difference between the reactants and the transition state.A higher activation energy corresponds to a slower reaction. Catalysts function by lowering this barrier.

Analysis of Stereochemical Outcomes and Diastereoselectivity Control

When new chiral centers are formed during the transformation of prochiral substrates like this compound, controlling the stereochemical outcome is of utmost importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules. This involves managing enantioselectivity (the preferential formation of one enantiomer over the other) and diastereoselectivity (the preferential formation of one diastereomer over others).

In reactions such as three-component couplings involving dienes and aldehydes, high levels of diastereoselectivity can be achieved. nih.gov The relative stereochemistry of the newly formed stereocenters is often dictated by the geometry of the reactants and the mechanism of the catalytic cycle. For instance, the use of internally monosubstituted versus 1,2-disubstituted dienes can lead to opposite relative stereochemistry in the final product. nih.gov The precise stereochemical arrangement is often confirmed definitively by techniques like X-ray crystallography. nih.gov

Tandem reactions, such as a Diels-Alder cycloaddition followed by an electrophilic substitution, can create multiple stereogenic centers with good to excellent diastereoselectivity from simple, achiral starting materials. acs.org The selectivity in these cases is governed by the facial bias of the reacting partners and the geometry of the transition states. For transformations starting from this compound, the existing substituents can influence the approach of reagents, thereby directing the stereochemical outcome of reactions at the formyl group or in its vicinity.

Method of ControlPrincipleExample Application
Substrate Control Existing chiral centers or functional groups in the substrate direct the stereochemistry of a new center.Asymmetric intramolecular Diels-Alder reaction where a chiral controller on the trienone dictates diastereoselectivity. acs.org
Auxiliary Control A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction, and is later removed.A mannose-based chiral auxiliary controlling the diastereoselectivity of a tandem nucleophilic addition-intramolecular cyclization. acs.org
Reagent Control A chiral reagent is used to convert a prochiral substrate into a chiral product.Enantioselective reduction of a ketone using a chiral reducing agent.
Catalyst Control A chiral catalyst creates a chiral environment, favoring the formation of one stereoisomer over another.Enantioselective synthesis via catalysis with chiral ligands.

Role of Catalysis in Enhancing Reaction Efficiency, Selectivity, and Greenness

Catalysis is a cornerstone of modern organic synthesis and plays a pivotal role in the transformations of this compound. Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy, leading to increased efficiency. uniroma1.it They are also instrumental in controlling selectivity, directing the reaction to form a specific regioisomer or stereoisomer, thereby minimizing the formation of unwanted byproducts. uniroma1.it

Transition metal catalysis is particularly relevant for a substrate containing a bromo-substituent.

Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and C-O/C-N bond cleavage, often exhibiting excellent chemoselectivity. researchgate.net

Copper catalysts are effective for Grignard cross-coupling reactions and are used in copper-free Sonogashira couplings in water, which represents a greener approach. gatech.eduescholarship.org

Ruthenium catalysts have been employed for annulation reactions and can promote meta-C-H alkylation. researchgate.net

The principles of green chemistry increasingly guide the choice of catalytic systems. The goal is to develop processes that reduce or eliminate the use and generation of hazardous substances. ijprajournal.comsci-hub.se This includes using catalysts that operate under mild conditions, are recyclable, and function in environmentally benign solvents like water. escholarship.orgresearchgate.net For example, the use of iron nanoparticles containing trace amounts of palladium for Sonogashira couplings in aqueous micellar conditions is an efficient, cost-effective, and greener alternative to traditional methods. escholarship.org Similarly, heterogeneous catalysts, such as metals supported on silica (B1680970) or zirconia, offer advantages like easy separation and reusability, aligning with green chemistry protocols. ukzn.ac.za

Catalyst SystemReaction TypeKey AdvantagesReference
Palladium/XPhosSonogashira CouplingHigh reactivity for aryl bromides. escholarship.org
Palladium/HydrosilanesReductive C(acyl)-O CleavageExcellent yield and chemoselectivity for accessing aldehydes from esters. researchgate.net
Copper(I)Grignard Cross-CouplingEffective for coupling aryl halides with alkyl Grignard reagents. gatech.edu
Ruthenium(II)Defluorinative AnnulationBroad substrate scope, affording fused indolines in moderate to good yields. researchgate.net
Fe Nanoparticles (ppm Pd)Sonogashira CouplingOperates in water at room temperature; catalyst is reusable; low metal leaching. escholarship.org
Ag/SiO2Methylene-isoxazole SynthesisHeterogeneous, recyclable catalyst; reaction proceeds in water. ukzn.ac.za
Mn/ZrO2Pyrano[2,3-d]pyrimidine SynthesisHeterogeneous catalyst, short reaction times, eco-friendly solvent system. ukzn.ac.za

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Methyl 3-bromo-4-formylbenzoate". By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For "this compound", the spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the specific substitution on the benzene (B151609) ring. The aldehyde proton (CHO) will appear as a singlet significantly downfield, typically in the 9.9–10.1 ppm range, due to the strong deshielding effect of the carbonyl group. The three aromatic protons will have chemical shifts influenced by the electron-withdrawing nature of the formyl and ester groups and the electronegativity of the bromine atom. The methyl protons of the ester group (-OCH₃) are expected to appear as a sharp singlet further upfield, generally around 3.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In a proton-decoupled spectrum, nine distinct signals are expected, corresponding to the nine carbon atoms in "this compound". The carbonyl carbons of the aldehyde and the ester groups are the most deshielded, appearing furthest downfield (typically >160 ppm). pressbooks.pub The six aromatic carbons will resonate in the approximate range of 120–140 ppm, with their exact shifts determined by the attached substituents. The carbon atom bonded to the bromine (C-Br) will be shifted to a characteristic range. The methyl carbon of the ester group will be the most shielded, appearing furthest upfield (around 50-55 ppm). rsc.org

Predicted NMR Data for this compound

¹H NMR Data ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
Aldehyde-H10.0 - 10.2 (s)C=O (Ester)~165
Aromatic-H7.8 - 8.4 (m)C=O (Aldehyde)~191
Methyl-H~3.9 (s)Aromatic C-Br~125
Aromatic C-H128 - 135
Aromatic C (quaternary)135 - 140
Methyl C~53

Note: Predicted values are based on established chemical shift theory and data from analogous compounds. Actual experimental values may vary depending on the solvent and instrument frequency.

Mass Spectrometry (MS) Techniques for Molecular Ion and Fragmentation Analysis (e.g., ESI-MS, HPLC/MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For "this compound" (molecular formula C₉H₇BrO₃), the molecular weight is 243.06 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 243. A key feature would be the presence of an M+2 peak at m/z 245 with nearly the same intensity as the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single bromine atom, due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this molecule would involve the loss of stable neutral molecules or radicals:

Loss of a methoxy (B1213986) radical (•OCH₃): A significant peak would be expected at m/z 212/214 (M-31), corresponding to the [M - OCH₃]⁺ ion.

Loss of a formyl radical (•CHO): A peak at m/z 214/216 (M-29) could be observed.

Loss of a bromine atom (•Br): A peak at m/z 164 (M-79/81) would correspond to the remaining benzoyl fragment. This fragment could subsequently lose a methoxy radical to give a peak at m/z 133.

Electrospray ionization (ESI-MS), often coupled with High-Performance Liquid Chromatography (HPLC/MS), is a softer ionization technique that typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 244/246 or adducts with solvent ions (e.g., [M+Na]⁺). This technique is particularly useful for confirming the molecular weight of the compound in a complex mixture or during reaction monitoring. nih.gov

Expected Key Fragments in the Mass Spectrum of this compound

m/z (Mass/Charge Ratio) Proposed Fragment Identity Notes
243 / 245[C₉H₇BrO₃]⁺Molecular ion (M⁺), showing the characteristic 1:1 bromine isotope pattern.
212 / 214[M - •OCH₃]⁺Loss of the methoxy radical from the ester group.
184 / 186[M - •OCH₃ - CO]⁺Subsequent loss of carbon monoxide from the m/z 212/214 fragment.
164[M - •Br]⁺Loss of the bromine atom.
133[M - •Br - •OCH₃]⁺Loss of both bromine and the methoxy radical.

X-ray Diffraction (XRD) for Solid-State Structure Determination of Derivatives

While the specific crystal structure of "this compound" is not widely reported, X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is frequently applied to derivatives to understand molecular conformation and intermolecular interactions.

For instance, the crystal structure of a closely related derivative, Methyl 4-bromo-3-hydroxybenzoate , has been determined by single-crystal X-ray analysis. nih.gov The study provides valuable insights into how such substituted benzoates pack in a crystal lattice. The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The analysis revealed that the methoxycarbonyl group is slightly twisted relative to the plane of the benzene ring. nih.gov Crucially, the structure is stabilized by intermolecular O-H···O hydrogen bonds, which link the molecules into helical chains running along the crystallographic b-axis. nih.gov

Such studies on derivatives are critical for understanding how changes in functional groups (e.g., a hydroxyl group instead of a formyl group) influence crystal packing, which can affect physical properties like melting point and solubility. Similar analyses of "this compound" derivatives would likely reveal packing dominated by weaker C-H···O interactions and potential Br···O or Br···Br halogen bonding. nih.govnih.gov

Crystallographic Data for the Derivative Methyl 4-bromo-3-hydroxybenzoate nih.gov

Parameter Value
Chemical FormulaC₈H₇BrO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.812
b (Å)6.317
c (Å)12.490
β (°)100.164
Volume (ų)839.7

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of "this compound" would be dominated by strong absorptions from its two carbonyl groups.

Aldehyde C=O Stretch: A strong, sharp band is expected in the region of 1700–1715 cm⁻¹.

Ester C=O Stretch: Another strong, sharp band is expected at a higher frequency, typically 1720–1730 cm⁻¹, due to the electronic effect of the ester oxygen.

Aromatic C=C Stretches: Multiple sharp bands of variable intensity would appear in the 1450–1600 cm⁻¹ region, characteristic of the benzene ring.

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will be present in the 1100–1300 cm⁻¹ range.

Aldehyde C-H Stretch: Two weak but characteristic bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi resonance doublet).

C-Br Stretch: A band in the far-infrared region, typically 500–650 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, which can help confirm the substitution pattern on the benzene ring.

Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aldehyde C-H Stretch2720, 2820Weak
Ester C=O Stretch1720 - 1730Strong
Aldehyde C=O Stretch1700 - 1715Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
Ester C-O Stretch1100 - 1300Strong
C-Br Stretch500 - 650Medium

Advanced Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Advanced chromatographic methods are essential for separating "this compound" from starting materials, byproducts, and impurities, thereby allowing for accurate purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile compounds like "this compound". A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. Detection is typically achieved using a UV detector, as the aromatic ring and carbonyl groups provide strong chromophores, absorbing UV light at specific wavelengths (e.g., around 254 nm). The purity of a sample can be quantified by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS is a powerful tool for both separation and identification. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. This allows for the unambiguous identification of the main product and any impurities present, even at trace levels. GC-MS is particularly effective for monitoring the progress of a synthesis, allowing researchers to track the consumption of reactants and the formation of products over time.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations on Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic landscape of a molecule. For Methyl 3-bromo-4-formylbenzoate, these calculations reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These parameters are crucial in predicting the molecule's reactivity.

The presence of the bromine atom, an electron-withdrawing group, and the formyl and methyl ester groups significantly influences the electronic structure. The bromine and formyl groups, being ortho and para to each other respectively, create a complex interplay of inductive and resonance effects. This can lead to specific sites on the aromatic ring being more susceptible to nucleophilic or electrophilic attack. The aldehyde functionality, in particular, presents a site for nucleophilic addition reactions.

Detailed quantum mechanical calculations can provide quantitative data on these aspects. For instance, the calculated partial charges on each atom can pinpoint the most electrophilic and nucleophilic centers. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its ability to participate in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Dynamics Simulations of Compound Interactions and Conformational Analysis

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can model the conformational flexibility of this compound, revealing how the molecule rotates around its single bonds and what its preferred three-dimensional shapes are.

Understanding the conformational landscape is critical, as the spatial arrangement of the functional groups can impact the molecule's interactions with other molecules, such as solvents, reactants, or biological macromolecules. For example, the relative orientation of the formyl and ester groups can influence the molecule's packing in a crystal lattice or its binding affinity to a receptor site.

MD simulations can also be used to study the interactions of this compound with its environment. By simulating the compound in a box of solvent molecules, one can study solvation effects and how they influence the compound's conformation and reactivity. If the compound is being investigated for a particular application, such as in materials science, MD simulations can model its interactions with surfaces or other components of a material.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. While direct QSAR studies on this compound itself might be limited without a specific biological target, the principles of QSAR are highly relevant for designing derivatives with desired properties.

By systematically modifying the structure of this compound—for instance, by changing the halogen at the 3-position, altering the substituent at the 4-position, or modifying the ester group—a library of related compounds can be created. The properties of these compounds can then be calculated using computational methods. These properties, known as molecular descriptors, can include electronic, steric, and hydrophobic parameters.

A QSAR model can then be built by finding a mathematical relationship between these descriptors and an observed activity or property. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward compounds with optimized characteristics. The balance between lipophilicity and molecular weight is a key consideration in such optimization efforts.

In Silico Screening and Virtual Library Design for Synthetic Targets

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those that are likely to have a desired property, such as binding to a specific biological target. Virtual libraries of compounds based on the this compound scaffold can be designed and screened computationally.

For example, if the goal is to develop an inhibitor for a particular enzyme, the three-dimensional structure of the enzyme's active site can be used as a target. The virtual library of this compound derivatives can then be "docked" into this active site computationally. Docking algorithms predict the preferred binding orientation and affinity of each compound. This process allows for the rapid and cost-effective identification of promising candidates for synthesis and further experimental testing.

The functional groups of this compound, including the bromine atom (which can participate in halogen bonding), the aldehyde (a hydrogen bond acceptor), and the ester group, provide multiple points for potential interaction with a target protein.

Predictive Retrosynthetic Analysis and Reaction Prediction

Computational tools are increasingly being used to assist in the planning of organic syntheses. Predictive retrosynthetic analysis software can take a target molecule, such as a complex derivative of this compound, and propose a series of reactions to disconnect it into simpler, commercially available starting materials.

These programs are built on vast databases of known chemical reactions and use sophisticated algorithms to identify plausible synthetic routes. For this compound, such an analysis would likely identify key bond disconnections, such as those involving the formation of the carbon-bromine bond or the introduction of the formyl and ester groups onto the benzene (B151609) ring.

Furthermore, reaction prediction software can take a set of reactants, including this compound, and predict the likely products and their yields under specific reaction conditions. This can be particularly useful for exploring new reactivity patterns or for optimizing the conditions of a known transformation, such as the various cross-coupling reactions that the bromine atom can participate in.

Q & A

Basic: What are the key physical properties and characterization methods for Methyl 3-bromo-4-formylbenzoate?

This compound is a brominated aromatic ester with a molecular formula likely analogous to related compounds (e.g., C9_9H7_7BrO3_3). Key properties include:

  • Melting point : Estimated between 29–81°C based on structurally similar bromobenzoate esters .
  • Boiling point : ~127–128°C under reduced pressure (15 mmHg) for methyl bromobenzoate analogs .
  • Spectroscopic characterization : Use NMR (¹H/¹³C) to confirm substituent positions (bromo at C3, formyl at C4, ester at C1) and FT-IR to identify carbonyl (C=O) and formyl (CHO) stretches. Mass spectrometry (MS) can validate molecular weight and fragmentation patterns .

Basic: What synthetic routes are effective for preparing this compound?

Synthesis typically involves sequential functionalization of benzoic acid derivatives:

Halogenation : Introduce bromine at C3 via electrophilic substitution using Br2_2/FeBr3_3 or NBS (N-bromosuccinimide) under controlled conditions .

Formylation : Install the formyl group at C4 using Vilsmeier-Haack reaction (POCl3_3/DMF) or directed ortho-metalation followed by quenching with DMF .

Esterification : Protect the carboxylic acid as a methyl ester using methanol/H+^+ or diazomethane .
Critical parameters : Maintain inert atmospheres (N2_2/Ar) during halogenation and use anhydrous solvents to avoid hydrolysis of intermediates .

Basic: What safety protocols are recommended for handling this compound?

  • Hazards : Potential skin/eye irritant; toxicological data are limited .
  • First aid :
    • Skin contact : Wash with soap/water for ≥15 minutes; remove contaminated clothing .
    • Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
  • Storage : Keep in a cool, dry place away from oxidizing agents. Use fume hoods and PPE (gloves, goggles) during handling .

Advanced: How do reaction conditions influence the regioselectivity of this compound in cross-coupling reactions?

The bromo and formyl groups direct reactivity:

  • Bromo substituent : Participates in Suzuki-Miyaura couplings (Pd catalysts) for aryl-aryl bond formation. Optimize with Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/ethanol (80°C, 12h) .
  • Formyl group : Enables condensation reactions (e.g., with hydrazines to form hydrazones). Use acidic conditions (HCl, RT) to enhance electrophilicity .
    Contradiction note : Competitive dehalogenation may occur under strong reducing conditions; monitor via TLC/GC-MS .

Advanced: What analytical methods ensure purity and structural integrity of this compound?

  • HPLC : Use C18 columns (acetonitrile/water gradient) to separate impurities; retention time ~8–10 minutes .
  • GC-MS : Confirm molecular ion peak (M+^+) at m/z ≈ 258–260 (bromine isotopic pattern) .
  • Elemental analysis : Validate %C, %H, %Br with ≤0.3% deviation from theoretical values .
Analytical Method Key Parameters Target Metrics
HPLCC18 column, 70:30 ACN:H2_2OPurity ≥97%
NMR (CDCl3_3)400 MHz, δ 10.1 (CHO), δ 3.9 (OCH3_3)Substituent confirmation

Advanced: How do substituent positions affect the compound’s reactivity and biological activity?

A comparative analysis of analogs reveals:

Substituent Position Impact on Reactivity/Activity Reference
3-Bromo, 4-formylEnhances electrophilic aromatic substitution at C5
4-Ethoxy (analog)Increases lipophilicity, improving membrane permeability
5-Cyano (analog)Stabilizes charge-transfer complexes in material science

Design tip : Introduce electron-withdrawing groups (e.g., NO2_2) at C5 to modulate electronic properties for catalysis .

Advanced: What strategies optimize this compound’s interactions with biological targets?

  • Docking studies : Use the formyl group as a hydrogen bond acceptor; align with enzyme active sites (e.g., serine proteases) .
  • Derivatization : Convert the formyl group to a thiosemicarbazone to enhance metal-binding capacity for antimicrobial studies .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50_{50}) at 10–100 µM concentrations .

Note : Structural analogs show activity against Gram-positive bacteria (MIC ~25 µg/mL), suggesting potential for lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.